molecular formula C18H14N4O3 B1234205 N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine

N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine

Cat. No. B1234205
M. Wt: 334.3 g/mol
InChI Key: OZYLJAIYPGSIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine is a member of benzodioxoles.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Furan Ring Transformation : Stroganova, Vasilin, and Krapivin (2018) discussed the synthesis of new condensed benzimidazole derivatives based on furan ring transformation. This method contributes to the formation of pyrrolopyrazine systems, which is relevant to the chemical structure of N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine (Stroganova, Vasilin, & Krapivin, 2018).

  • Microwave Irradiation in Synthesis : Jothikrishnan and Shafi (2009) developed a method for synthesizing pyrazoline derivatives containing furan moieties using microwave irradiation. This method could be applicable for synthesizing derivatives of N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine (Jothikrishnan & Shafi, 2009).

Pharmacological Applications

  • Antiviral Activity : Hashem et al. (2007) explored the conversion of 2(3H)-furanones with pyrazolyl groups into various heterocyclic systems, evaluating their antiviral activity against Hepatitis A Virus (HAV) and Herpes Simplex Virus (HSV-1). Some derivatives showed promising activities, which is relevant given the structural similarities to N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).

  • Antibacterial and Antifungal Agents : Günay et al. (1999) synthesized and evaluated novel 5-nitroimidazole derivatives for in vitro antibacterial and antifungal activity. Their research on furanyl-imidazole compounds can provide insights into the potential antibacterial applications of N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine (Günay, Capan, Ulusoy, Ergenç, Otük, & Kaya, 1999).

  • Anti-diabetic Studies : Ibraheem et al. (2020) studied pyrazoline and benzimidazoles derivatives for their potential applications in the medicinal field, including anti-diabetic properties. This research indicates the possible medicinal applications of N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine (Ibraheem, Ahmad, Ashfaq, Aslam, Khan, & Sultan, 2020).

properties

Product Name

N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C18H14N4O3/c1-11-2-4-14(25-11)17-18(22-7-6-19-9-16(22)21-17)20-12-3-5-13-15(8-12)24-10-23-13/h2-9,20H,10H2,1H3

InChI Key

OZYLJAIYPGSIHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C(N3C=CN=CC3=N2)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine
Reactant of Route 4
N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine
Reactant of Route 5
N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine
Reactant of Route 6
N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.